2-Chloro-3-hydroxy-4-methoxybenzoic acid
Overview
Description
2-Chloro-3-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 It is a derivative of benzoic acid, featuring a chloro group at the second position, a hydroxy group at the third position, and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-4-methoxybenzoic acid typically involves the chlorination of 3-hydroxy-4-methoxybenzoic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-amino-3-hydroxy-4-methoxybenzoic acid or 2-thio-3-hydroxy-4-methoxybenzoic acid.
Oxidation: Formation of 2-chloro-3-methoxy-4-oxo-benzoic acid.
Reduction: Formation of 2-chloro-3-hydroxy-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-3-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxy-4-methoxybenzoic acid depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxybenzoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-Hydroxy-4-methoxybenzoic acid:
2-Chloro-4-methoxybenzoic acid: Lacks the hydroxy group at the third position, altering its chemical behavior and interactions.
Uniqueness
2-Chloro-3-hydroxy-4-methoxybenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZPIEIMRVXFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594124 | |
Record name | 2-Chloro-3-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87277-06-3 | |
Record name | 2-Chloro-3-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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